molecular formula C6H9N3OS B015045 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 54030-56-7

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B015045
CAS RN: 54030-56-7
M. Wt: 171.22 g/mol
InChI Key: LYWPZKCXMFJSGI-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in the realm of chemical and pharmaceutical research due to its structural uniqueness and potential as a pharmacophore. Pyrimidines are notable for their presence in numerous biologically active compounds and their versatile chemical properties which enable a wide range of chemical transformations.

Synthesis Analysis

The synthesis of this compound and related compounds typically involves multistep chemical reactions, including cyclization, nitrosation, and functional group interconversions. A notable method includes the microwave-induced cyclocondensation, demonstrating the utility of modern synthetic techniques in enhancing reaction efficiency and yield (Romo et al., 2015).

Molecular Structure Analysis

Pyrimidinones, including this compound, often exhibit interesting molecular geometries due to their ability to engage in hydrogen bonding. These interactions can lead to diverse supramolecular architectures, as seen in various crystallographic studies. For instance, the hydrogen bonding capabilities can result in the formation of three-dimensional frameworks or ribbon-like structures in the solid state (Ricaurte Rodríguez et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its rich chemical reactivity. These include benzylation, nitrosation, and reactions with amines to produce diverse derivatives, highlighting its versatility as a synthetic building block (Glidewell et al., 2003).

Scientific Research Applications

  • Hydrogen Bonding Studies : Research shows that hydrogen bonds in related pyrimidin-4(3H)-one derivatives form distinct structural motifs, which are significant for understanding molecular interactions and designing new materials (Orozco, Insuasty, Cobo, & Glidewell, 2009).

  • Synthesis and Properties : Studies have demonstrated successful synthesis of various derivatives of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, contributing to the field of organic chemistry and offering potential for further chemical applications (Romo, Quiroga, Insuasty, Nogueras, & Cobo, 2015).

  • Potential Antitumor Activity : Novel pyrimido[4,5-b]quinolin-4-ones, related to this compound, have shown promising antitumor activity, indicating their potential use in cancer research and therapy (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

  • Fungicidal Properties : The synthesis of methyl esters of certain pyrimidin-4(3H)-one derivatives revealed fungicidal properties, adding to the chemical's potential applications in agriculture and pharmaceuticals (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

  • Efficient Synthesis Methods : A novel one-pot process for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives from this compound demonstrates efficient and high-yield chemical synthesis, beneficial for pharmaceutical and chemical manufacturing (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

  • Analgesic and Anti-inflammatory Properties : Some 2-methylthio-3-substituted pyrimidin-4(3H)-one derivatives have shown potent analgesic, anti-inflammatory, and mild ulcerogenic properties, suggesting their use in medical treatments (Alagarsamy, Shankar, Meena, Thirumurugan, & Ananda Kumar, 2007).

  • Potential in Drug Discovery : Research has synthesized and evaluated various derivatives for their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, indicating their use in antitumor therapy and drug discovery (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The precautionary statements associated with this compound are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-amino-3-methyl-2-methylsulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWPZKCXMFJSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288856
Record name 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54030-56-7
Record name 54030-56-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in chemical synthesis?

A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds with potential biological activities.

  • Pyrido[2,3-d]pyrimidines and their nucleosides: It reacts with ethyl ethoxymethyleneoxaloacetate or methyl (Z)-2-acetylamino-3-dimethylaminopropenoates, leading to intermediates that can be further cyclized to form pyrido[2,3-d]pyrimidines. These compounds can then be converted into novel pyrido[2,3-d]pyrimidine nucleosides via ribosylation. []
  • Pyrimido[4,5-b]quinolin-4-ones: This compound reacts with α,β-unsaturated ketones in the presence of a catalyst like BF3.OEt2 to yield 5,6,7,8,9,10-hexahydro-2-methylthiopyrimido[4,5-b]quinolines. These can be further oxidized to their corresponding pyrimido[4,5-b]quinolin-4-ones using p-chloranil. Some of these synthesized compounds have shown promising antitumor activity. []
  • Pyrimido[4,5-d]pyrimidine-2,5-diones: A one-pot, three-component reaction involving this compound, aldehydes, and urea under microwave irradiation efficiently produces pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. []

Q2: What structural features make this compound a valuable precursor in organic synthesis?

A2: The presence of multiple reactive sites within its structure makes this compound a versatile building block.

  • 6-Amino group: This group enables reactions with various electrophiles, such as α,β-unsaturated carbonyl compounds, facilitating the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolin-4-ones. [, ]
  • Ring nitrogen atoms: These nitrogens can act as nucleophiles, participating in reactions with aldehydes in the presence of urea, leading to the formation of pyrimido[4,5-d]pyrimidine-2,5-diones. []
  • Methylthio group: This group can be further functionalized or oxidized, expanding the synthetic possibilities and enabling access to a wider range of derivatives. []

Q3: Have any derivatives of this compound shown promising biological activities?

A3: Yes, some derivatives synthesized from this compound, specifically certain pyrimido[4,5-b]quinolin-4-ones, have exhibited noteworthy antitumor activity against a panel of cancer cell lines. [] Further research is necessary to fully explore the therapeutic potential of these derivatives and elucidate their mechanisms of action.

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